molecular formula C15H16ClNO2 B14412177 5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-49-9

5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B14412177
CAS No.: 84509-49-9
M. Wt: 277.74 g/mol
InChI Key: MZKGEPBHIMOANF-UHFFFAOYSA-N
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Description

5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a bicyclic structure with oxygen and nitrogen atoms, and a hydrochloride group. Its intricate structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the bicyclic structure through cyclization reactions. The introduction of the oxygen and nitrogen atoms is achieved using specific reagents under controlled conditions. Finally, the hydrochloride group is added to the compound to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of new compounds with altered properties.

    Substitution: The naphthalene ring and bicyclic structure can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives

Scientific Research Applications

5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and bicyclic structures with oxygen and nitrogen atoms. Examples include:

Uniqueness

5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride stands out due to its unique combination of structural features, including the naphthalene ring, bicyclic structure, and hydrochloride group. This combination imparts specific properties that make it valuable for various scientific applications, distinguishing it from other similar compounds.

Properties

CAS No.

84509-49-9

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

5-naphthalen-1-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)15-10-16-8-12(18-15)9-17-15;/h1-7,12,16H,8-10H2;1H

InChI Key

MZKGEPBHIMOANF-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=CC4=CC=CC=C43.Cl

Origin of Product

United States

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